2,6-Dichloro-4-nitropyridine-N-oxide
Overview
Description
2,6-Dichloro-4-nitropyridine-N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C5H2Cl2N2O3 and its molecular weight is 208.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136570. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
It is useful for bonding metallically and intermolecularly, with optimized geometric parameters and vibrational frequencies. This was demonstrated by a study characterizing 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory calculations (Yıldırım et al., 2011).
The crystal structure of similar compounds like 2,6-dimethyl-4-nitropyridine N-oxide reveals strong C-H-O hydrogen bonds, contributing to unique vibrational features and IR and Raman spectra (Hanuza et al., 1998).
A facile one-pot method for arylation and alkylation of nitropyridine N-oxides, applicable to various pyridine compounds, has been developed (Zhang & Duan, 2011).
Complexes formed by 4-nitropyridine and 4-nitroquinoline N-oxides with boron trifluoride and hydrogen chloride are intermediates in SNAr reactions, involving the oxygen atom of the N-oxide group (Nizhnik et al., 2008).
4-nitropyridine N-oxide serves as a solvatochromic indicator for assessing hydrogen-bond donor ability of solvents in the long-wavelength ultraviolet region (Lagalante et al., 1996).
The crystal structure of variants like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide shows unique intermolecular interactions, such as between the ring H-atom and nitro group (Ban-Oganowska et al., 2001).
Safety and Hazards
Future Directions
The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives . This suggests that 2,6-Dichloro-4-nitropyridine-N-oxide and similar compounds could have potential applications in the development of new energetic materials.
Properties
IUPAC Name |
2,6-dichloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLKOLHQCMQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382798 | |
Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-01-1 | |
Record name | 2587-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-nitropyridine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the nitro group relative to the pyridine ring in 2,6-Dichloro-4-nitropyridine N-oxide?
A1: The nitro group in 2,6-Dichloro-4-nitropyridine N-oxide is nearly coplanar with the aromatic ring, exhibiting a twist angle of 4.00° and a fold angle of 2.28°. []
Q2: How are the molecules of 2,6-Dichloro-4-nitropyridine N-oxide arranged in the solid state?
A2: The crystal structure of 2,6-Dichloro-4-nitropyridine N-oxide exhibits a herringbone pattern. [] This means that the molecules are arranged in a zigzag fashion along the b-axis, resembling the bones of a fish.
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